molecular formula C13H13NO B3146536 4-Methyl-2-phenoxyaniline CAS No. 60287-69-6

4-Methyl-2-phenoxyaniline

Cat. No.: B3146536
CAS No.: 60287-69-6
M. Wt: 199.25 g/mol
InChI Key: MBQYYHXCCOKJOQ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenoxyaniline is an organic compound with the molecular formula C13H13NO. It is characterized by the presence of a methyl group at the fourth position and a phenoxy group at the second position on an aniline ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenoxyaniline can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitroaniline with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the nitro group to an amino group efficiently. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-Methyl-2-phenoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Phenoxyaniline: Lacks the methyl group at the fourth position.

    4-Methyl-2-nitroaniline: Contains a nitro group instead of a phenoxy group.

    4-Methyl-2-phenoxyphenol: Contains a hydroxyl group instead of an amino group.

Uniqueness: 4-Methyl-2-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYYHXCCOKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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